molecular formula C15H19NO5 B2442429 N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine CAS No. 160821-18-1

N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine

Cat. No.: B2442429
CAS No.: 160821-18-1
M. Wt: 293.319
InChI Key: VLFVGSPMJXOXMF-PWSUYJOCSA-N
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Description

N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.319 g/mol. It is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine typically involves the protection of the amino and hydroxyl groups of L-threonine. One common method includes the reaction of L-threonine with benzyl chloroformate in the presence of a mild base to introduce the benzyloxycarbonyl group . The isopropylidene group is then introduced to protect the hydroxyl group, often using acetone and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can remove the protecting groups to reveal the functional groups of L-threonine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Nickel boride generated in situ from sodium borohydride and nickel chloride is often used for the deprotection of the benzyloxycarbonyl group.

    Substitution: Benzyl chloroformate is used to introduce the benzyloxycarbonyl group, while acetone and an acid catalyst are used for the isopropylidene group.

Major Products Formed

The major products formed from these reactions include deprotected L-threonine, various oxidized derivatives, and substituted threonine derivatives .

Scientific Research Applications

N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine involves the protection of functional groups to facilitate specific chemical reactions. The benzyloxycarbonyl group protects the amino group, reducing its nucleophilicity and preventing unwanted side reactions. The isopropylidene group protects the hydroxyl group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-N,O-isopropylidene-L-serine: Similar in structure but derived from L-serine.

    N-Benzyloxycarbonyl-N,O-isopropylidene-L-alanine: Similar in structure but derived from L-alanine.

    N-Benzyloxycarbonyl-N,O-isopropylidene-L-glutamate: Similar in structure but derived from L-glutamate.

Uniqueness

N-Benzyloxycarbonyl-N,O-isopropylidene-L-threonine is unique due to its specific combination of protecting groups, which allows for selective reactions and the synthesis of complex molecules. Its structure provides a balance between stability and reactivity, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

(4S,5R)-2,2,5-trimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-10-12(13(17)18)16(15(2,3)21-10)14(19)20-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFVGSPMJXOXMF-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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